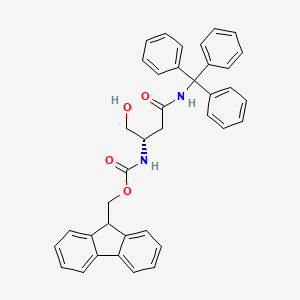

Fmoc-Asparaginol(Trt)

Übersicht

Beschreibung

Fmoc-Asparaginol(Trt) is a compound used in peptide synthesis . Its IUPAC name is 9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-4-oxo-4-(tritylamino)butan-2-yl]carbamate . The molecular weight of Fmoc-Asparaginol(Trt) is 582.7 .

Synthesis Analysis

Fmoc-Asparaginol(Trt) is used in peptide synthesis and has good solubility properties in most organic solvents . The synthesis of Fmoc-Asparaginol(Trt) involves coupling procedures .Molecular Structure Analysis

The molecular formula of Fmoc-Asparaginol(Trt) is C38H34N2O4 . The Hill formula is C₃₈H₃₂N₂O₅ .Chemical Reactions Analysis

Fmoc-Asparaginol(Trt) is used in Fmoc solid-phase peptide synthesis . The trityl group is normally removed by 95% TFA in 1-3 hours, with no alkylation of Trp residues .Physical And Chemical Properties Analysis

The molar mass of Fmoc-Asparaginol(Trt) is 596.69 g/mol . It has a melting point of 220 °C . The solubility of Fmoc-Asparaginol(Trt) is less than 0.00005 g/l .Wissenschaftliche Forschungsanwendungen

Asparagine Coupling in Fmoc Solid Phase Peptide Synthesis

- Abstract: Research into side reactions during the activation of side chain unprotected asparagine in Fmoc-SPPS revealed that using side chain protected asparagine derivatives can prevent the formation of β-cyano alanine, a side product. This study demonstrates the importance of side chain protection in achieving homogeneous peptide products, highlighting the utility of Fmoc-Asn(Trt) in peptide synthesis to avoid undesirable side reactions (Gausepohl, Kraft, & Frank, 2009).

Synthesis of Orthogonally Protected l-threo-β-ethoxyasparagine

- Abstract: The synthesis of orthogonally protected l-threo-β-ethoxyasparagine (Fmoc-EtOAsn(Trt)-OH) from diethyl (2S,3S)-2-azido-3-hydroxysuccinate showcases its application as a building block for SPPS. This work highlights the synthetic accessibility and scalability of such derivatives, underpinning their significance in peptide synthesis (Spengler, Pelay, Tulla-Puche, & Albericio, 2010).

Synthesis of Fmoc-Asn-heptasaccharide for Chemoenzymatic Glycopeptide Synthesis

- Abstract: The development of an Fmoc-protected heptasaccharide asparagine building block for glycopeptide synthesis illustrates its utility in constructing complex glycoproteins. This study underscores the role of Fmoc-Asn(Trt) in facilitating the synthesis of glycopeptides with potential applications in studying protein glycosylation (Mezzato & Unverzagt, 2010).

Facile Preparation of N-acetyl-glucosaminylated Asparagine Derivative for Glycopeptide Synthesis

- Abstract: The development of an N-acetyl-glucosaminylated asparagine derivative with TFA-sensitive protecting groups, suitable for Fmoc-SPPS, highlights the importance of Fmoc-Asn(Trt) in simplifying the synthesis and deprotection steps in glycopeptide synthesis. This advancement demonstrates the derivative's utility in streamlining the synthesis process (Katayama, 2015).

Overcoming Aspartimide Formation in Glycopeptide Synthesis

- Abstract: The study on overcoming unexpected aspartimide formation during the activation of Fmoc-Asn(undecadisialyloligosaccharide)-OH for glycopeptide synthesis sheds light on optimizing coupling conditions to enhance yield. This research emphasizes the challenges and solutions in using Fmoc-Asn(Trt) derivatives for high-yield synthesis of sialylglycopeptides (Yamamoto et al., 2006).

Wirkmechanismus

Target of Action

Fmoc-Asparaginol(Trt) is primarily used in the field of peptide synthesis . It is a building block for solid phase peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized .

Mode of Action

Fmoc-Asparaginol(Trt) interacts with its targets through a process known as coupling . This compound is added to the growing peptide chain in a stepwise manner during the synthesis process . The Fmoc group provides protection for the amino acid during the synthesis process, and the Trt group protects the side chain of the asparagine .

Biochemical Pathways

The primary biochemical pathway affected by Fmoc-Asparaginol(Trt) is peptide synthesis . This compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Pharmacokinetics

It’s important to note that this compound has good solubility properties in most organic solvents .

Result of Action

The result of Fmoc-Asparaginol(Trt)'s action is the successful synthesis of peptides with high purity . Its use has been shown to result in significantly purer peptides than other derivatives used for the introduction of Asn .

Action Environment

The action of Fmoc-Asparaginol(Trt) can be influenced by various environmental factors. For instance, the reaction time may need to be extended to ensure complete deprotection when Asn (Trt) is the N-terminal residue . Additionally, the compound should be stored at 2-8 °C to maintain its stability .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Fmoc-Asparaginol(Trt) plays a crucial role in the synthesis of peptides . It interacts with various enzymes and proteins during the peptide synthesis process. The nature of these interactions involves the coupling of Fmoc-Asparaginol(Trt) into the peptide chain through solid-phase synthesis .

Molecular Mechanism

The molecular mechanism of Fmoc-Asparaginol(Trt) involves its incorporation into the peptide chain through solid-phase synthesis . This process involves deprotection and coupling steps to form the desired peptide sequence.

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Transport and Distribution

It is known that the compound is soluble in most organic solvents , suggesting that it can be distributed in various cellular compartments.

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-4-oxo-4-(tritylamino)butan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H34N2O4/c41-25-30(39-37(43)44-26-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)24-36(42)40-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35,41H,24-26H2,(H,39,43)(H,40,42)/t30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPYFGFABGWFFO-PMERELPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H34N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673773 | |

| Record name | (9H-Fluoren-9-yl)methyl {(2S)-1-hydroxy-4-oxo-4-[(triphenylmethyl)amino]butan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

161529-14-2 | |

| Record name | (9H-Fluoren-9-yl)methyl {(2S)-1-hydroxy-4-oxo-4-[(triphenylmethyl)amino]butan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6aR,8R)-8-(9H-fluoren-9-ylmethoxycarbonylamino)-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid](/img/structure/B1143143.png)

![(2Z)-2-[(2E)-2-[2-Chloro-3-[(E)-2-[3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indole;bromide](/img/structure/B1143151.png)

![1,2-Benzenediol, 3-[(phenylimino)methyl]-](/img/structure/B1143157.png)

![4-[(2Z)-2-Buten-1-ylamino]-2-hydroxybenzoic acid](/img/structure/B1143160.png)